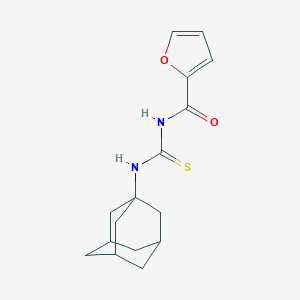

N-(1-adamantyl)-N'-(2-furoyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O2S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-(1-adamantylcarbamothioyl)furan-2-carboxamide |

InChI |

InChI=1S/C16H20N2O2S/c19-14(13-2-1-3-20-13)17-15(21)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H2,17,18,19,21) |

InChI Key |

RPEMSGPUFWLLOW-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(1-adamantyl)-N'-(2-furoyl)thiourea and Related Derivatives

The construction of the N-acylthiourea scaffold, central to the target molecule, is accomplished through several reliable synthetic strategies. These methodologies offer flexibility in precursor selection and reaction conditions.

Douglas–Dains Method and Optimized Variations for Acyl/Aroyl Thioureas

A foundational approach for synthesizing N-acyl and N-aroyl thioureas is the Douglas-Dains method. This procedure involves the reaction of an acid chloride with a thiocyanate salt, typically in a solvent like acetone, to generate an acyl isothiocyanate intermediate in situ. This reactive intermediate is then treated with a primary or secondary amine to yield the desired N-acylthiourea. In the context of this compound, this would involve the reaction of 2-furoyl chloride with a thiocyanate salt, followed by the addition of 1-adamantylamine.

Variations and optimizations of this method have been developed to improve yields and reaction conditions. For instance, the use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and yield in the synthesis of N-acyl thiourea (B124793) derivatives. The general scheme for the Douglas-Dains method is depicted below:

Scheme 1: General Douglas-Dains Method

Reaction of Isothiocyanates with Corresponding Amines

The most direct and widely utilized method for the synthesis of thiourea derivatives is the reaction between an isothiocyanate and an amine. This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. For the synthesis of the title compound, this would entail the reaction of 2-furoyl isothiocyanate with 1-adamantylamine or, alternatively, adamantyl isothiocyanate with 2-furamide. The high reactivity of the isothiocyanate group generally leads to high yields of the corresponding thiourea.

This method's versatility allows for the synthesis of a wide array of N,N'-disubstituted thioureas by varying the amine and isothiocyanate starting materials. The reaction is typically carried out in a suitable organic solvent.

| Reactant 1 | Reactant 2 | Product |

| 2-Furoyl isothiocyanate | 1-Adamantylamine | This compound |

| Adamantyl isothiocyanate | 2-Furamide | This compound |

One-Pot Synthetic Procedures

To enhance efficiency and simplify experimental protocols, one-pot synthetic procedures for N-acylthioureas have been developed. These methods combine multiple reaction steps into a single process without the isolation of intermediates. For example, a one-pot synthesis can involve the initial formation of an aroyl isothiocyanate from an aroyl chloride and a thiocyanate salt, followed by the in-situ reaction with an amine to produce the final N-aroylthiourea derivative. This approach reduces reaction time and simplifies the work-up procedure compared to traditional multi-step syntheses. Such a strategy is highly applicable to the synthesis of this compound, streamlining its production from readily available precursors.

Precursor Chemistry and Intermediate Generation

The successful synthesis of this compound is contingent upon the efficient preparation of its key precursors and reactive intermediates. These include adamantane- and furan-based acid chlorides and isothiocyanates.

Adamantane-1-carbonyl Chloride and Adamantyl Isothiocyanate Synthesis

Adamantane-1-carbonyl chloride , also known as 1-adamantoyl chloride, is a crucial precursor. It is typically synthesized from adamantane-1-carboxylic acid through reaction with thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid into the more reactive acyl chloride. Adamantane-1-carbonyl chloride serves as a versatile intermediate in organic synthesis.

Adamantyl isothiocyanate is another key intermediate. Several methods exist for its synthesis:

From Adamantyl Amine: A common route involves the reaction of 1-adamantylamine with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to yield 1-adamantyl isothiocyanate.

Metathesis Reaction: An alternative approach involves the reaction of adamantyl amines with phenyl isothiocyanate. This method proceeds via a trimolecular mechanism involving a thiourea intermediate.

The adamantyl moiety in these precursors provides a bulky, lipophilic character to the final molecule.

2-Furoyl Chloride and 2-Furoyl Isothiocyanate Generation

2-Furoyl chloride , the acyl chloride derived from furan-2-carboxylic acid (2-furoic acid), is a widely used intermediate in the synthesis of pharmaceuticals and other organic compounds. Its synthesis is well-established and can be achieved through several methods:

Thionyl Chloride Method: A traditional and common method involves refluxing 2-furoic acid with an excess of thionyl chloride.

Phosgene Method: Another approach utilizes phosgene or a phosgene equivalent like triphosgene to convert 2-furoic acid into 2-furoyl chloride. This method can offer high purity and yield.

2-Furoyl isothiocyanate is a key reactive intermediate for the synthesis of this compound. It is typically generated in situ from the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. This intermediate is then immediately used in the subsequent reaction with an amine to form the thiourea linkage.

| Precursor | Reagent(s) | Product |

| Adamantane-1-carboxylic acid | Thionyl chloride | Adamantane-1-carbonyl chloride |

| 1-Adamantylamine | Carbon disulfide, Triethylamine, Boc₂O, DMAP | 1-Adamantyl isothiocyanate |

| 2-Furoic acid | Thionyl chloride or Phosgene | 2-Furoyl chloride |

| 2-Furoyl chloride | Potassium thiocyanate | 2-Furoyl isothiocyanate |

Derivatization Strategies and Heterocyclic Synthesis

The inherent reactivity of the N-acylthiourea functionality in this compound allows for its participation in various chemical transformations, leading to the construction of more complex molecular entities.

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The N-acylthiourea core of this compound is a key synthon for the synthesis of various heterocyclic systems. A prominent cyclization strategy is the Hantzsch thiazole synthesis, which involves the reaction of the thiourea with α-halocarbonyl compounds. This reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to yield a thiazole ring. For instance, the reaction of an N-acylthiourea with an α-bromoacetophenone derivative in the presence of a base like triethylamine can lead to the formation of a 2-imino-1,3-thiazole derivative.

While specific examples for the direct cyclization of this compound are not extensively detailed in the literature, the general reactivity of N-acylthioureas suggests that it can undergo intramolecular cyclization under acidic or basic conditions. For example, N-cinnamoylthioureas have been shown to undergo an intramolecular cycloaddition in the presence of trifluoroacetic acid to yield 2-imino-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones rsc.org. Conversely, treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to an "umpolung" cyclization, affording five-membered 2-imino-1,3-thiazolidin-4-ones or 2-thioxoimidazolidine-4-ones rsc.org. These established cyclization pathways for analogous N-acylthioureas provide a strong basis for predicting the potential heterocyclic scaffolds that can be derived from this compound.

Table 1: Potential Heterocyclic Scaffolds from Cyclization of N-acylthioureas

| Starting Material Class | Reagent/Condition | Resulting Heterocycle |

| N-Acylthiourea | α-Haloketone | 2-Imino-1,3-thiazole |

| N-Cinnamoylthiourea | Trifluoroacetic Acid | 2-Imino-1,3-thiazin-4-one |

| N-Cinnamoylthiourea | DBU | 2-Imino-1,3-thiazolidin-4-one |

| N-Cinnamoylthiourea | DBU | 2-Thioxoimidazolidin-4-one |

Synthesis of Analogous Adamantane-Thiourea and Furoyl-Thiourea Derivatives

The synthesis of analogous compounds provides valuable insights into the chemical space surrounding this compound. These syntheses generally follow established protocols for thiourea formation.

A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine organic-chemistry.orgmdpi.com. For adamantane-thiourea derivatives, 1-adamantyl isothiocyanate serves as a key intermediate. This can be reacted with various amines to introduce diversity at the N' position. For example, a series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives were synthesized by reacting 5-isothiocyanato-2-(adamantan-1-yl)-1H-indole with different amines rsc.org.

Similarly, furoyl-thiourea derivatives can be prepared from furoyl isothiocyanate. This intermediate is typically generated in situ from furoyl chloride and a thiocyanate salt, such as potassium or ammonium thiocyanate, and then reacted with an appropriate amine nih.govmdpi.com. For instance, N-(2-furoyl)-N′-(2-pyridyl)thiourea was synthesized by converting furoyl chloride to furoyl isothiocyanate, which was then condensed with 2-aminopyridine nih.gov. This modular approach allows for the synthesis of a wide range of analogs by varying the amine component.

The synthesis of N-acylthioureas, such as this compound, generally involves the reaction of an acyl chloride (e.g., 2-furoyl chloride) with a thiocyanate salt to form the corresponding acyl isothiocyanate. This reactive intermediate is then treated with an amine (e.g., 1-adamantylamine) to yield the final product mdpi.comnih.gov.

Table 2: Synthesis of Analogous Adamantane-Thiourea and Furoyl-Thiourea Derivatives

| Adamantane (B196018)/Furoyl Precursor | Amine/Isothiocyanate Partner | Resulting Thiourea Derivative | Reference |

| 1-Adamantyl isothiocyanate | Various amines | N-(1-Adamantyl)-N'-substituted thioureas | rsc.org |

| 2-Furoyl chloride | Ammonium thiocyanate, then 2-aminopyridine | N-(2-Furoyl)-N'-(2-pyridyl)thiourea | nih.gov |

| 2-Furoyl chloride | Potassium thiocyanate, then cyclohexylamine | N-(Cyclohexylcarbamothioyl)-2-naphthamide (analogous reaction) | |

| 1-Adamantanecarboxylic acid chloride | o-Toluidine, then further steps to isothiocyanate and amine coupling | 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-substituted thioureas | rsc.org |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Ammonium thiocyanate, then various heterocyclic amines | N-Acyl thiourea derivatives with heterocyclic rings | mdpi.comnih.gov |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on "this compound." The specific experimental data required to populate the outlined sections—including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), Mass Spectrometry, and Single Crystal X-ray Diffraction—is not present in the public domain for this particular compound.

Generating content without this specific data would necessitate fabricating results, which would be scientifically inaccurate and misleading. Furthermore, discussing data from analogous or related compounds would violate the explicit instruction to focus solely on "this compound."

Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be created.

Advanced Structural Elucidation and Conformational Analysis

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in governing the supramolecular assembly of acylthiourea derivatives. The combination of the bulky, lipophilic adamantane (B196018) cage, the aromatic furoyl ring, and the hydrogen-bonding-proficient thiourea (B124793) backbone gives rise to a complex network of stabilizing forces.

Hydrogen bonds are the most significant interactions directing the conformation and crystal packing of N-(1-adamantyl)-N'-(2-furoyl)thiourea and related structures. These can be categorized into intramolecular and intermolecular networks.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds dictate the assembly of individual molecules into a larger, ordered crystal lattice. The most common intermolecular interaction in acylthioureas involves the remaining N-H proton (adjacent to the adamantyl group) and the sulfur atom of a neighboring molecule. researchgate.net This N–H···S=C interaction is highly directional and typically leads to the formation of centrosymmetric dimers, which are characterized by an R²₂(8) graph-set motif. scispace.comresearchgate.net These dimeric units then serve as fundamental building blocks for the extended crystal structure.

In addition to the primary N–H···S=C linkage, other intermolecular hydrogen bonds, such as N–H···O and O–H···S (if hydroxyl substituents are present), can connect molecules into more complex one-dimensional chains or two-dimensional sheets. researchgate.netresearchgate.net Weaker C–H···S and C–H···F contacts have also been noted in the crystal packing of analogous adamantane-thiourea structures. researchgate.netnih.gov

| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Role |

| Intramolecular | N–H···O=C | 2.6 - 2.7 | 130 - 145 | Stabilizes S-shaped conformation; forms S(6) pseudo-ring. scispace.comnih.gov |

| Intermolecular | N–H···S=C | 3.3 - 3.5 | 165 - 175 | Forms centrosymmetric dimers (R²₂(8) motif). nih.govnih.gov |

| Intermolecular | N–H···O=C | 2.9 - 3.0 | 160 - 165 | Contributes to chain or sheet formation. nih.govresearchgate.net |

| Intermolecular | C–H···S | > 2.5 | > 150 | Weak interaction aiding crystal packing. researchgate.netnih.gov |

π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. In the crystal structures of related thioureas, π-π stacking helps to organize molecules into layered or columnar arrangements. researchgate.net While often weaker than hydrogen bonds, these interactions are significant in guiding the supramolecular self-assembly. nih.gov The extent and geometry of stacking (e.g., centroid-to-centroid distance) depend on the steric influence of adjacent groups like the bulky adamantane moiety. nih.gov

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and the π-electron cloud of the furoyl ring acts as the acceptor. rsc.org The aliphatic C-H groups of the adamantane cage or even the C-H bonds on the furoyl ring itself can participate in these interactions with the aromatic face of a neighboring molecule. nih.gov Along with π-π stacking, C-H···π interactions play a cooperative role in controlling the final three-dimensional supramolecular architecture of adamantane-based acylthioureas. researchgate.net

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (O, S, Se, Te) acting as an electrophilic species. mdpi.com This occurs when there is a region of positive electrostatic potential, known as a σ-hole, on the chalcogen atom, typically opposite to a covalent bond. researchgate.net

In the thiourea scaffold of this compound, the sulfur atom is the chalcogen. While the lone pairs on the sulfur atom commonly allow it to act as a hydrogen-bond acceptor (a Lewis base), the sulfur atom can also function as a chalcogen bond donor. nih.gov This interaction is highly directional and involves the electrophilic σ-hole on the sulfur atom interacting with a nucleophile, such as an oxygen, nitrogen, or another sulfur atom from an adjacent molecule. Although less studied in thioureas compared to heavier chalcogens, chalcogen bonding represents a potential directional force that can contribute to the formation of specific packing motifs in the solid state.

Polymorphism and Conformational Flexibility

The structural diversity of acylthioureas is enhanced by their conformational flexibility and their potential to exhibit polymorphism.

Conformational Flexibility: The 1-acylthiourea backbone possesses significant conformational freedom, primarily due to rotation around the C(O)–N and C(S)–N single bonds. scispace.com This flexibility allows the molecule to adopt various spatial arrangements. However, as noted previously, the formation of the strong intramolecular N–H···O hydrogen bond heavily favors a specific S-shaped conformer in the solid state. nih.gov The relative orientation of the bulky adamantyl group and the planar furoyl ring with respect to the central thiourea moiety is a key conformational variable.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, or polymorphs, can have distinct physical properties. The combination of a flexible molecular backbone and a variety of possible intermolecular interactions (hydrogen bonding, π-stacking) makes acylthioureas candidates for exhibiting polymorphism.

A clear example is seen in the related compound 1-(4-methylpyridin-2-yl)thiourea, which has been shown to crystallize in two different polymorphic forms, 1α and 1β. researchgate.net Both forms crystallize in the monoclinic system but in different space groups and with a different number of molecules in the asymmetric unit. Crucially, they display distinctly different intermolecular hydrogen bonding patterns, leading to different crystal packing and, consequently, different physical properties. researchgate.net This demonstrates that subtle changes in crystallization conditions can lead to different supramolecular assemblies for the same molecule. Given its structural complexity, this compound possesses a similar potential for polymorphism.

| Parameter | Polymorph 1α | Polymorph 1β |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Z | 4 | 8 |

| a (Å) | 10.3392 (3) | 10.6133 (3) |

| b (Å) | 8.8757 (3) | 16.4851 (5) |

| c (Å) | 10.0827 (3) | 10.7410 (3) |

| β (°) ** | 108.068 (1) | 108.318 (1) |

| Volume (ų) ** | 879.31 (5) | 1781.48 (9) |

| Key H-Bonding | N-H···S and N-H···N(pyridyl) | N-H···S and N-H···N(pyridyl) |

| Packing Motif | Different from 1β | Different from 1α |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No published studies utilizing Density Functional Theory (DFT) to optimize the molecular geometry of N-(1-adamantyl)-N'-(2-furoyl)thiourea or to analyze its electronic structure (such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or charge distribution) were found. Such calculations would be essential for understanding the molecule's reactivity and stability.

Vibrational Property Predictions and Spectroscopic Correlations

There is no available research that provides theoretical vibrational frequencies (IR and Raman) for this compound calculated via quantum chemical methods. This type of analysis is crucial for accurately assigning experimental spectroscopic bands to specific molecular vibrations.

Conformational Landscape and Potential Energy Profiles

A computational exploration of the conformational possibilities of this compound, including the generation of potential energy surfaces to identify the most stable conformers and the energy barriers for their interconversion, has not been reported in the scientific literature.

Analysis of Intermolecular Interactions and Crystal Energies

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment

While Hirshfeld surface analysis is a common technique for investigating intermolecular interactions in the solid state of similar molecules nih.govresearchgate.net, no such analysis has been published for the crystal structure of this compound. This prevents a quantitative assessment of the various non-covalent contacts (e.g., hydrogen bonds, van der Waals forces) that govern its crystal packing.

Lattice Energy Calculations for Crystal Stability

No theoretical calculations determining the lattice energy of this compound could be located. These calculations are fundamental for evaluating the thermodynamic stability of the crystalline solid.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable computational techniques used to predict the binding orientation and affinity of a ligand within the active site of a biological target. For N-(1-adamantyl)-N’-(2-furoyl)thiourea, these simulations can elucidate its potential as an inhibitor for various enzymes, leveraging the structural features of the adamantyl, furoyl, and thiourea (B124793) moieties.

Docking Studies with Potential Targets:

While specific docking studies for this exact molecule are not widely published, research on structurally related compounds provides a strong basis for predicting its behavior. Thiourea derivatives are known to target a range of enzymes, often through interactions with metallic cofactors or key amino acid residues in the active site.

Urease Inhibition: 1-(2-furoyl)thiourea derivatives have been investigated as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria. researchgate.netuobaghdad.edu.iq Docking studies reveal that the thiourea core coordinates with the nickel ions in the urease active site, while the furoyl moiety forms hydrogen bonds with surrounding residues like HIS and ARG. researchgate.net The bulky adamantyl group of N-(1-adamantyl)-N’-(2-furoyl)thiourea would be expected to occupy a hydrophobic pocket within the enzyme's active site, potentially enhancing binding affinity.

Enoyl-ACP Reductase (InhA) Inhibition: The InhA enzyme from Mycobacterium tuberculosis is another target for thiourea-based compounds. nih.gov The thioamide or thiourea moiety interacts favorably with the hydrophobic active site. nih.gov In a hypothetical docking of N-(1-adamantyl)-N’-(2-furoyl)thiourea into InhA, the adamantyl group could form extensive hydrophobic contacts, while the furoyl ring might engage in π-stacking or hydrogen bonding interactions.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Adamantane-containing compounds have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases. nih.gov Docking simulations of adamantane-linked triazoles show that the adamantane (B196018) cage fits into a hydrophobic pocket of the enzyme. nih.gov A similar binding mode can be postulated for N-(1-adamantyl)-N’-(2-furoyl)thiourea, with the adamantyl group anchoring the molecule in a hydrophobic region, allowing the thiourea and furoyl groups to form specific hydrogen bonds and other interactions.

Predicted Interaction Profile:

A general interaction profile for N-(1-adamantyl)-N’-(2-furoyl)thiourea within a hypothetical enzyme active site would likely involve:

Hydrogen Bonding: The N-H protons and the carbonyl oxygen of the furoyl group are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Ser, Thr, His). The sulfur atom can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The large, lipophilic adamantyl cage is perfectly suited to occupy hydrophobic pockets, forming van der Waals interactions with nonpolar residues (e.g., Leu, Val, Phe).

Coordination: If the target is a metalloenzyme, the sulfur atom of the thiourea group can coordinate with the metal ion.

The combination of these interactions would determine the binding affinity and specificity of the compound for a particular biological target.

| Potential Target | Key Interacting Moieties of this compound | Predicted Interactions Based on Analogs |

| Urease | Thiourea (S atom), Furoyl (O atom), Adamantyl | Coordination of sulfur with Ni ions; Hydrogen bonding by furoyl group; Hydrophobic interactions by adamantyl group. researchgate.netuobaghdad.edu.iq |

| InhA | Thiourea, Adamantyl, Furoyl | Hydrophobic interactions with thiourea and adamantyl moieties; Potential hydrogen bonding or π-stacking from the furoyl ring. nih.gov |

| 11β-HSD1 | Adamantyl, Thiourea, Furoyl | Adamantyl group occupies a hydrophobic pocket; Thiourea and furoyl groups form hydrogen bonds. nih.gov |

Coordination Chemistry and Metal Complexation

Thiourea (B124793) Derivatives as Ligands for Transition Metals

Thiourea and its derivatives are recognized for their ability to form stable complexes with a wide range of transition metals. mdpi.com Their coordination versatility is a key feature, allowing them to act as monodentate, bidentate, or bridging ligands. mdpi.com

Thiourea derivatives can coordinate to metal ions in several ways. In the simplest mode, they act as monodentate ligands, typically through the sulfur atom. mdpi.com This is a common coordination mode, especially in complexes where other ligands saturate the metal's coordination sphere.

More frequently, N-acylthioureas, such as N-(1-adamantyl)-N'-(2-furoyl)thiourea, behave as bidentate ligands. Chelation can occur through the sulfur and either a nitrogen or an oxygen atom. The most common bidentate coordination for N-acylthioureas involves the sulfur and the carbonyl oxygen atom, forming a stable six-membered ring. rsc.org This S,O-bidentate chelation is a well-established coordination pattern for this class of ligands. rsc.org Alternatively, bidentate coordination can occur through the sulfur and one of the nitrogen atoms of the thiourea backbone, resulting in a four-membered chelate ring. rsc.org

Furthermore, thiourea derivatives can act as bridging ligands , linking two metal centers. This is often achieved through the sulfur atom, which can coordinate to two different metal ions simultaneously. mdpi.com

The coordination chemistry of this compound is dictated by the donor capabilities of its sulfur and nitrogen atoms, as well as the oxygen atom of the furoyl group. The soft sulfur atom is the primary coordination site, showing a high affinity for a wide range of transition metals. mdpi.com The nitrogen atoms, being harder donor sites, can also participate in coordination, particularly when the ligand acts as a bidentate chelate. The deprotonation of one of the N-H protons can facilitate coordination of the nitrogen atom to the metal center. mdpi.com The interplay between the soft sulfur and harder nitrogen or oxygen donor atoms allows for a rich and varied coordination chemistry.

The adamantane (B196018) and furoyl moieties in this compound are expected to exert significant influence on its ligating properties. The adamantane group is a bulky, sterically demanding substituent. nih.gov Its presence is likely to influence the coordination geometry of the resulting metal complexes, potentially favoring the formation of complexes with lower coordination numbers or specific stereochemistries to accommodate its size. The adamantyl group can also enhance the lipophilicity of the ligand and its metal complexes.

The furoyl group , on the other hand, introduces an additional potential donor site through its carbonyl oxygen atom. As seen in other N-acylthiourea complexes, this oxygen is likely to participate in coordination, leading to the formation of stable S,O-bidentate chelates. rsc.org The furan (B31954) ring itself can also influence the electronic properties of the ligand through resonance effects.

Synthesis and Characterization of Metal Complexes

Thiourea derivatives readily form complexes with a variety of transition metal ions. The synthesis of these complexes generally involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent.

Copper(II) and Nickel(II): Complexes of Cu(II) and Ni(II) with N-acylthiourea ligands have been synthesized and characterized. rdd.edu.iqnih.gov These complexes often exhibit square planar or tetrahedral geometries, with the ligand acting as a bidentate S,O-donor. rdd.edu.iq

Platinum(II) and Palladium(II): Pt(II) and Pd(II) are known to form stable square planar complexes with thiourea derivatives. researchgate.netresearchgate.net The ligands can coordinate in a monodentate or bidentate fashion.

Gold(III) and Ruthenium(II): The coordination chemistry of gold and ruthenium with thiourea ligands has also been explored, leading to complexes with interesting structural and chemical properties. nih.gov

Mercury(II): Mercury(II) has a high affinity for sulfur donor ligands, and several studies have reported the synthesis and crystal structures of Hg(II) complexes with thiourea derivatives, including those with furoyl moieties. researchgate.netresearchgate.net These complexes often exhibit tetrahedral coordination geometries. researchgate.netresearchgate.net

The following table summarizes the types of complexes formed with various metal ions and related thiourea ligands.

| Metal Ion | Typical Coordination Geometry | Ligand Behavior | Reference(s) |

| Cu(II) | Square Planar, Tetrahedral | Bidentate (S,O) | rdd.edu.iq |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | Bidentate (S,O), Bridging | nih.govresearchgate.net |

| Pt(II) | Square Planar | Monodentate, Bidentate (S,N) | researchgate.netresearchgate.net |

| Pd(II) | Square Planar | Monodentate, Bidentate (S,O or S,N) | researchgate.netresearchgate.net |

| Hg(II) | Tetrahedral | Monodentate (S), Bridging | researchgate.netresearchgate.net |

The structures of metal complexes with thiourea derivatives are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A shift in the ν(C=S) and ν(C=O) stretching frequencies upon complexation provides evidence for the involvement of the sulfur and oxygen atoms in coordination. The disappearance or shift of the N-H stretching vibration can indicate deprotonation and coordination of the nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon coordination provide insights into the binding mode.

The following table presents representative spectroscopic data for a related furoylthiourea ligand and its mercury(II) complex.

| Compound | ν(C=O) (cm-1) | ν(C=S) (cm-1) | 1H NMR (δ, ppm, NH) | Reference |

| 1-(2-furoyl)-3-benzylthiourea | 1674 | 1178 | 11.63, 9.49 | researchgate.net |

| HgCl2(1-(2-furoyl)-3-benzylthiourea) | 1679 | 1174 | 11.59, 9.77 | researchgate.net |

Theoretical Studies on Metal-Ligand Interactions

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool to elucidate the electronic structure, stability, and nature of bonding in metal complexes. While specific theoretical studies exclusively focused on this compound metal complexes are not extensively available in the reviewed literature, the broader family of acylthiourea derivatives has been the subject of numerous computational investigations. These studies provide a foundational understanding of how this compound is likely to interact with metal ions.

Acylthioureas are versatile ligands capable of coordinating to metal centers in several ways, primarily through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, forming a stable six-membered chelate ring. Theoretical calculations for analogous systems consistently predict this S,O-bidentate coordination to be the most energetically favorable mode.

Detailed Research Findings from Analogous Systems

Theoretical studies on structurally related acylthiourea metal complexes reveal key insights into the nature of the metal-ligand bond. DFT calculations are typically employed to optimize the geometry of the complexes, predict vibrational frequencies, and analyze the molecular orbitals involved in coordination.

Geometrical Parameters: Optimization calculations for similar thiourea derivatives complexed with transition metals like Cu(II), Ni(II), Pt(II), and Pd(II) consistently show a square planar or distorted tetrahedral geometry around the metal center, depending on the metal ion and other coordinated ligands. The calculated bond lengths and angles from these theoretical models generally show good agreement with experimental data obtained from X-ray crystallography. For instance, upon coordination, the C=S bond length is typically observed to elongate, while the C-N and C-O bond lengths may shorten, indicating a delocalization of electron density within the chelate ring.

Molecular Orbital Analysis: The interaction between the ligand and the metal ion is often analyzed through Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In a typical acylthiourea ligand, the HOMO is often localized on the sulfur atom, indicating its role as the primary electron donor. The LUMO is usually distributed over the acyl and thiourea backbone. Upon complexation, significant changes in the energies and compositions of these orbitals occur. The HOMO of the complex is typically a mixture of metal d-orbitals and ligand orbitals, while the LUMO is often dominated by metal d-orbitals or ligand π*-orbitals. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the chemical reactivity and stability of the complex. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis is another powerful computational tool used to understand the charge distribution and the nature of the bonding. This analysis provides information on the charge transfer between the ligand and the metal ion. In metal complexes of acylthioureas, NBO calculations typically show a significant transfer of electron density from the sulfur and oxygen donor atoms to the metal center, confirming the formation of coordinate covalent bonds. The calculated natural charges on the metal and donor atoms provide a quantitative measure of this charge transfer.

The following tables present hypothetical but representative data based on DFT calculations performed on analogous acylthiourea metal complexes, illustrating the type of information that would be expected from a theoretical study of this compound complexes.

Table 1: Predicted Geometrical Parameters for a Hypothetical [M(L)₂] Complex (L = this compound)

| Parameter | M = Cu(II) (Square Planar) | M = Zn(II) (Tetrahedral) |

| M-S Bond Length (Å) | 2.25 | 2.35 |

| M-O Bond Length (Å) | 1.95 | 2.05 |

| S-M-O Bite Angle (°) | 92.0 | 90.0 |

| S-M-S Bond Angle (°) | 175.0 (trans) | 110.0 |

| O-M-O Bond Angle (°) | 178.0 (trans) | 108.0 |

Table 2: Calculated Electronic Properties for a Hypothetical [M(L)₂] Complex

| Parameter | M = Cu(II) | M = Zn(II) |

| HOMO Energy (eV) | -6.2 | -6.8 |

| LUMO Energy (eV) | -3.5 | -2.1 |

| HOMO-LUMO Gap (eV) | 2.7 | 4.7 |

| Natural Charge on Metal | +0.85 | +1.20 |

| Natural Charge on S | -0.45 | -0.35 |

| Natural Charge on O | -0.60 | -0.55 |

These tables are illustrative and aim to provide a framework for understanding the kind of data generated in theoretical studies of metal-ligand interactions. Specific values for this compound would require dedicated computational studies on its metal complexes. Such studies would provide precise details on the geometry, electronic structure, and bonding, which are crucial for rationalizing the observed chemical and physical properties of these compounds.

Applications in Catalysis and Supramolecular Chemistry

Organocatalysis Mediated by Thiourea (B124793) Scaffolds

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org Thiourea derivatives have emerged as a prominent class of organocatalysts due to their ability to act as powerful hydrogen-bond donors. nih.gov This capability stems from the acidity of the N-H protons, which allows the thiourea moiety to activate electrophilic substrates through non-covalent interactions. wikipedia.orgnih.gov

The primary mechanism by which thiourea scaffolds, including that in N-(1-adamantyl)-N'-(2-furoyl)thiourea, exert their catalytic effect is through hydrogen bonding. wikipedia.org The two N-H protons of the thiourea group can form a bidentate (two-point) hydrogen-bonding interaction with hydrogen-bond accepting groups on a substrate, such as the oxygen atoms of carbonyl or nitro groups. wikipedia.orglibretexts.org This interaction, often described as a "clamp-like" binding motif, activates the substrate by withdrawing electron density, making it more susceptible to nucleophilic attack. wikipedia.org

Compared to their urea (B33335) counterparts, thioureas are generally stronger hydrogen-bond donors and thus more acidic. wikipedia.orgnih.gov This enhanced acidity is crucial for their catalytic efficacy. rsc.org The catalytic cycle typically involves the formation of a complex between the thiourea catalyst and the electrophile, followed by the attack of a nucleophile. The product is then released, regenerating the catalyst for the next cycle. wikipedia.org This mode of action is considered a form of "general acid catalysis." nih.gov

To enhance catalytic activity and enantioselectivity, thiourea scaffolds are often incorporated into bifunctional or multifunctional catalysts. jst.go.jpresearchgate.net This design strategy involves attaching a second functional group, typically a Lewis base like a tertiary amine, to the catalyst's chiral backbone. nih.govrsc.org

In such a bifunctional system, the catalyst can activate both the electrophile and the nucleophile simultaneously. rsc.org The thiourea moiety activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, while the Lewis basic amine group activates the nucleophile (e.g., a ketone) by deprotonating it or forming an enamine intermediate. libretexts.orgrsc.orgnih.gov This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, leading to significant rate acceleration and excellent stereocontrol. rsc.orgresearchgate.net Catalysts derived from chiral diamines or Cinchona alkaloids are prominent examples of this successful design. nih.govrsc.org

The central goal of asymmetric catalysis is the selective synthesis of one enantiomer of a chiral molecule. For thiourea-based catalysts, this is achieved by using a chiral scaffold to which the thiourea group is attached. nih.gov The non-covalent nature of the catalyst-substrate interaction allows for effective transfer of stereochemical information from the chiral catalyst to the product. researchgate.net

The chiral backbone creates a well-defined three-dimensional environment around the active site. When the substrate binds to the thiourea moiety, the chiral scaffold directs the nucleophile to attack from a specific face, leading to the preferential formation of one enantiomer. libretexts.org The efficacy of this process is measured by the enantiomeric excess (ee), which indicates the purity of the desired enantiomer. Many chiral bifunctional thiourea catalysts have been developed that provide high enantioselectivity (often >90% ee) in a variety of chemical transformations. jst.go.jpbeilstein-journals.org

The versatility of thiourea organocatalysts is demonstrated by their successful application in a wide array of important carbon-carbon bond-forming reactions. nih.govacs.org

Michael Addition : This is the conjugate addition of a nucleophile (e.g., from a 1,3-dicarbonyl compound, ketone, or malonate) to an α,β-unsaturated carbonyl compound or nitroalkene. libretexts.orgrsc.org Bifunctional thiourea catalysts are highly effective, with the thiourea activating the nitroalkene and the amine base activating the carbon nucleophile, often yielding products with high diastereo- and enantioselectivity. libretexts.orgrsc.org

Henry (Nitroaldol) Reaction : This reaction involves the addition of a nitroalkane to an aldehyde or ketone. Bifunctional amino-thioureas can catalyze the aza-Henry reaction (addition to an imine), where the thiourea activates the imine and the amino group acts as a Brønsted base to deprotonate the nitroalkane. jst.go.jp

Ring-Opening Polymerization (ROP) : Thioureas have been used as co-catalysts in the ROP of cyclic esters like lactide and other lactones to produce biodegradable polyesters. polympart.comrsc.orgrsc.org In these systems, the thiourea can act as a hydrogen-bond donor to activate the monomer's carbonyl group, facilitating its ring-opening by an initiator such as an alcohol. nih.gov This cooperative mechanism can lead to rapid and controlled polymerizations, yielding polymers with predictable molecular weights and narrow dispersities. polympart.comnih.gov

Baylis-Hillman Reaction : This reaction couples an aldehyde and an activated alkene. Thiourea catalysts can promote this reaction by activating the aldehyde electrophile through hydrogen bonding, facilitating the initial nucleophilic attack. nih.govacs.org

Table 1: Performance of Exemplary Bifunctional Thiourea Catalysts in the Asymmetric Michael Addition This table presents data for well-known thiourea catalysts to illustrate the principles discussed, as specific performance data for this compound is not available.

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference Class |

| Cinchona Alkaloid-Thiourea | Diethyl Malonate | Nitrostyrene | High | 90-99% | nih.gov, libretexts.org |

| Diamine-Thiourea | Cyclohexanone | Nitrostyrene | 95-99% | 90-99% | rsc.org |

| Amino Acid-Derived Thiourea | Acetylacetone | Nitrostyrene | 85-98% | up to 94% | nih.gov, libretexts.org |

Supramolecular Assembly and Molecular Recognition

Beyond catalysis, the distinct structural features of this compound lend themselves to applications in supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions.

Self-assembly is the spontaneous organization of molecules into ordered structures, governed by a network of relatively weak, non-covalent interactions. frontiersin.org Acylthioureas, including furoyl thiourea derivatives, are well-suited for creating such assemblies due to the presence of multiple hydrogen-bond donor (N-H) and acceptor (C=S, C=O) sites. researchgate.netresearchgate.net

The primary interactions driving the self-assembly of thiourea derivatives are intermolecular hydrogen bonds, particularly N-H···S and N-H···O bonds. nih.govnih.gov These interactions can lead to the formation of predictable supramolecular patterns, such as centrosymmetric dimers or one-dimensional chains. researchgate.netnih.gov The furoyl group in this compound introduces an additional carbonyl oxygen and a furan (B31954) ring, which can participate in N-H···O hydrogen bonds and π-stacking interactions, respectively, further stabilizing the resulting supramolecular architectures. nih.govrsc.org The bulky, hydrophobic adamantyl group can also play a crucial role, directing the packing of molecules to minimize steric hindrance and maximize favorable van der Waals contacts, a principle also observed in the formation of self-assembled monolayers on surfaces. researchgate.net The interplay of these varied non-covalent forces allows for the rational design of complex, functional molecular materials. frontiersin.orgnih.gov

Design of Anion Receptors and Ionophores

The molecular architecture of this compound incorporates key functional groups that are well-suited for the recognition and binding of anions. The thiourea moiety, -NH-C(S)-NH-, is a powerful hydrogen-bond donor, with the two N-H protons exhibiting sufficient acidity to interact strongly with anionic guest species. This interaction is the foundation for its potential application as an anion receptor.

It is anticipated that this compound would exhibit a preference for binding basic anions, such as fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), and acetate (B1210297) (CH₃COO⁻), through the formation of hydrogen bonds. The binding affinity would likely follow the order of the anion's basicity, with stronger binding observed for more basic anions. The bulky and lipophilic adamantyl group can provide a sterically hindered environment that may enhance the selectivity of the receptor for anions of a specific size or geometry. Furthermore, the furoyl group, with its carbonyl oxygen, could potentially participate in weaker, secondary hydrogen bonding interactions, further stabilizing the anion-receptor complex.

While no specific experimental data exists for this compound, studies on analogous thiourea-based receptors have extensively documented their anion binding capabilities. These studies often employ techniques such as ¹H NMR titration to quantify the strength of the interaction (binding constant) and to elucidate the binding mode.

Table 1: Predicted Anion Binding Properties of this compound

| Anion | Predicted Binding Strength | Potential Interaction Sites |

| Fluoride (F⁻) | Strong | N-H protons of the thiourea group |

| Acetate (CH₃COO⁻) | Strong | N-H protons of the thiourea group |

| Dihydrogen Phosphate (H₂PO₄⁻) | Moderate to Strong | N-H protons of the thiourea group |

| Chloride (Cl⁻) | Moderate | N-H protons of the thiourea group |

| Bromide (Br⁻) | Weak | N-H protons of the thiourea group |

Crystal Engineering and Network Formation

The solid-state structure of this compound is expected to be governed by a network of intermolecular hydrogen bonds, leading to a well-defined supramolecular architecture. The primary hydrogen bonding motifs in acylthiourea derivatives typically involve the N-H protons as donors and the sulfur and carbonyl oxygen atoms as acceptors.

Based on the crystal structures of closely related compounds, two main intermolecular interactions are anticipated:

N-H···S Hydrogen Bonds: This is a common and robust interaction in thiourea derivatives, often leading to the formation of centrosymmetric dimers. In this arrangement, two molecules are linked together through a pair of N-H···S hydrogen bonds, creating a characteristic eight-membered ring motif.

N-H···O Hydrogen Bonds: The carbonyl oxygen of the furoyl group can also act as a hydrogen bond acceptor, interacting with an N-H proton from a neighboring molecule. This interaction can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

The bulky adamantyl groups are expected to play a significant role in the crystal engineering of this compound. Their size and shape will influence the steric packing of the molecules, potentially leading to the formation of channels or voids within the crystal lattice. These spaces could potentially accommodate solvent molecules or other small guest species.

Table 2: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound

| Donor | Acceptor | Type of Interaction | Resulting Motif |

| N-H (thiourea) | S (thiourea) | Intermolecular | Centrosymmetric Dimer |

| N-H (thiourea) | O (carbonyl) | Intermolecular | 1D Chain |

| N-H (thiourea) | O (carbonyl) | Intramolecular | Planar Conformation |

Other Academic Research Directions and Potential Applications in Materials Science

Environmental Chemistry Applications

The inherent ability of the thiourea (B124793) group to chelate with metal ions is a key feature driving its potential use in environmental applications, such as mineral processing and the detection of hazardous materials.

Froth flotation is a widely used process for selectively separating minerals from ores. The efficiency of this process relies on reagents known as collectors, which adsorb onto the surface of target minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface.

Thiourea and its derivatives have been investigated as effective and selective collectors, particularly for sulfide (B99878) minerals of non-ferrous metals like lead and zinc, as well as precious metals. mdpi.comgoogle.com The collecting power of these compounds stems from the sulfur and nitrogen atoms in the thiourea group, which can form strong bonds with metal ions on the mineral surface. mdpi.com This interaction modifies the surface from hydrophilic to hydrophobic. mdpi.com

While direct studies on N-(1-adamantyl)-N'-(2-furoyl)thiourea are not extensively documented in this context, its structural components suggest significant potential.

The thiourea core provides the primary chelating function necessary for attachment to the mineral surface.

The furoyl group could also influence the molecule's selectivity towards specific minerals.

Research on other novel chelating collectors has demonstrated high recovery rates for various minerals. For instance, a novel collector for azurite (B1638891) achieved a recovery of over 91% under optimal pH conditions. mdpi.comresearchgate.net Thiourethane and thiourea complex compounds have also been patented as collectors that strengthen the flotation of non-ferrous and precious metal ores due to the presence of multiple coordination atoms. google.com

The contamination of water sources with toxic heavy metal ions is a serious environmental concern, necessitating the development of sensitive and selective detection methods. mdpi.comnih.gov Fluorescent chemosensors are a promising technology in this field due to their high sensitivity and rapid response times. mdpi.com

Thiourea derivatives are excellent candidates for chemosensors because their sulfur and nitrogen atoms can act as binding sites for metal ions. mdpi.comresearchgate.netnih.gov This binding event can trigger a detectable change in the molecule's optical properties, such as a "turn-on" or "turn-off" of fluorescence. researchgate.netnih.gov Research has shown that thiourea-based sensors can be highly selective for specific heavy metals, including mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govresearchgate.netresearchgate.net

For this compound, the thiourea group provides the metal-binding site, while the furoyl group, a heterocyclic aromatic ring, can be part of the fluorophore system. The interaction with a metal ion can modulate the electronic properties of the fluorophore, leading to a change in fluorescence emission. One study on a thiourea-based sensor demonstrated its ability to detect Hg²⁺ ions with a detection limit of 0.84 µM through a photo-induced electron transfer (PET) mechanism. mdpi.com Another sensor, N-Dansyl-N'-ethylthiourea, was found to form fluorescent chelates with a large number of heavy metal ions. nih.gov

Table 1: Performance of Various Thiourea-Based Heavy Metal Chemosensors This table presents data for related thiourea compounds to illustrate typical performance.

| Chemosensor Compound | Target Ion | Detection Limit | Solvent System | Reference |

| Thiophene- & Thiourea-based Sensor | Hg²⁺ | 4.92 µM | Aqueous DMSO | researchgate.net |

| Thiophene- & Thiourea-based Sensor | Zn²⁺ | 3.17 µM | Aqueous DMSO | researchgate.net |

| Coumarin-Thiourea Conjugate | Hg²⁺ | Not specified | Not specified | researchgate.net |

| Amide-Thiourea based Sensor | Hg²⁺ | 0.84 µM | Aqueous Medium | mdpi.com |

Advanced Materials Development

The structural characteristics of this compound also make it a candidate for research in the creation of novel materials with specific electronic, optical, or protective properties.

Adamantane (B196018) and its derivatives are of interest in materials science and molecular electronics due to their rigid, diamond-like structure and insulating properties. rsc.org Compounds incorporating adamantane have been explored for applications in semiconductors and nonlinear optics. rsc.org The defined structure of adamantane makes it an excellent building block for creating highly ordered molecular assemblies. The incorporation of a thiourea unit, which can participate in coordination and hydrogen bonding, offers a way to link these adamantane units and interact with other components, such as metal surfaces or other molecules. This combination of a rigid insulating scaffold (adamantane) and a versatile linker (furoyl-thiourea) could be explored for creating molecular wires, switches, or other components for nanoscale electronic devices.

While the compound itself may have sensing applications, its metal complexes are also being studied as new sources of fluorescent materials. The coordination of a metal ion to the thiourea ligand can result in the formation of stable complexes with distinct photoluminescent properties.

Research on 1-(2-furoyl)thiourea derivatives has shown that their mercury(II) chloride complexes are fluorescent materials. researchgate.netepa.gov Specifically, both a dimeric complex with 1-(2-furoyl)-3-benzyl-3-phenylthiourea and a polymeric complex with 1-(2-furoyl)-3-benzylthiourea were found to be photoluminescent. researchgate.netepa.gov This fluorescence arises from the rigid structure of the metal-ligand complex, which can enhance radiative decay pathways. The adamantyl group in this compound could further enhance these properties by restricting vibrational modes that might otherwise quench fluorescence.

Table 2: Photoluminescence Data for Mercury(II) Complexes of 1-(2-Furoyl)thiourea Derivatives

| Compound/Complex | Ligand | Emission Maximum (λem) | Key Structural Feature | Reference |

| HgCl₂-FBFT | 1-(2-furoyl)-3-benzyl-3-phenylthiourea | 425 nm | Dimeric Complex | researchgate.netepa.gov |

| HgCl₂-FBT | 1-(2-furoyl)-3-benzylthiourea | 425 nm | Polymeric Complex | researchgate.netepa.gov |

Corrosion is a major cause of material degradation, and organic inhibitors are widely used to protect metals in corrosive environments. jmaterenvironsci.comwjarr.com Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals, including steel and aluminum, particularly in acidic media. jmaterenvironsci.comanalis.com.my

The inhibition mechanism involves the adsorption of the thiourea molecule onto the metal surface, forming a protective film that blocks the active sites for corrosion. jmaterenvironsci.comwjarr.com This adsorption occurs through the lone pair electrons on the sulfur and nitrogen atoms, which coordinate with the metal. jmaterenvironsci.com The presence of bulky, hydrophobic groups can enhance inhibition efficiency by increasing the surface area covered by the inhibitor molecule.

The this compound molecule is well-suited for this application:

The thiourea group provides strong adsorption centers (S and N atoms). jmaterenvironsci.com

The adamantyl group is large and hydrophobic, which would effectively shield a large area of the metal surface from the corrosive medium.

The furoyl group , containing π-electrons and an oxygen atom, can provide additional sites for adsorption.

Studies on related compounds have shown very high inhibition efficiencies. For example, N-furfuryl-N'-phenyl thiourea was found to be an efficient anodic inhibitor for mild steel in acid solutions. researchgate.net Other derivatives have achieved efficiencies exceeding 95% at optimal concentrations. nih.gov

Table 3: Corrosion Inhibition Efficiency of Related Thiourea Derivatives on Steel

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea | Low Carbon Steel | 1 M HCl | 97.2 | nih.gov |

| 1,3-Diphenyl-2-thiourea | Low Carbon Steel | 1 M HCl | 93.1 | nih.gov |

| N-furfuryl-N'-phenyl thiourea | Mild Steel | 0.1 M HCl | >90 (inferred from data) | researchgate.net |

| N-(benzoylcarbamothioyl) deriv. | Aluminum | 0.1 M HCl | 95.55 | wjarr.com |

Potential as Non-ionic Surfactants

The molecular architecture of this compound suggests its potential as a non-ionic surfactant. A key characteristic of surfactant molecules is their amphiphilic nature, consisting of a hydrophobic (water-repellent) tail and a hydrophilic (water-attracting) head. In this compound, the bulky and rigid adamantyl group serves as the hydrophobic component. The furoylthiourea moiety, with its polar carbonyl and thiourea groups, can act as the hydrophilic head.

While direct studies on the surfactant properties of this specific compound are not widely documented, research into other thiourea-based non-ionic surfactants provides a strong basis for this potential application. For instance, compounds like 1-(4-chlorophenyl)-3-dodecanoylthiourea have been synthesized and shown to exhibit surfactant properties, with their solubility varying with temperature. researchgate.net These molecules demonstrate low critical micelle concentrations, indicating their efficiency in forming micelles and thus acting as surfactants. researchgate.net The structural similarities suggest that this compound could exhibit comparable behavior, making it a candidate for applications in emulsification, dispersion, and other surface-active processes.

Table 1: Structural Comparison of Thiourea-Based Surfactants

| Compound Name | Hydrophobic Group | Hydrophilic Group |

| This compound | Adamantyl | Furoylthiourea |

| 1-(4-chlorophenyl)-3-dodecanoylthiourea | Dodecanoyl and Chlorophenyl | Thiourea |

Precursors for Advanced Organic Materials and Heterocycles

Acylthioureas, including this compound, are highly versatile precursors for the synthesis of a wide array of heterocyclic compounds and advanced organic materials. nih.govmdpi.com The presence of reactive nitrogen, sulfur, and carbonyl groups within the furoylthiourea backbone allows for a variety of cyclization reactions, leading to the formation of heterocycles such as thiazoles, pyrimidines, and quinazolines. mdpi.com These heterocyclic scaffolds are integral to the development of pharmaceuticals, agrochemicals, and functional organic materials.

The adamantane moiety also contributes significantly to the potential of this compound in materials science. The incorporation of the rigid and bulky adamantane cage into polymer structures can enhance thermal stability, mechanical strength, and solubility in organic solvents. Research on other adamantane-containing compounds has demonstrated their utility in creating materials with unique properties. nih.gov For instance, adamantane-based polymers have been explored for applications in gas separation membranes and as robust platforms for catalysts.

The combination of the reactive furoylthiourea group and the stabilizing adamantyl substituent makes this compound a promising building block for the design of novel organic materials with tailored properties. Its use as a synthon could lead to the development of materials with enhanced thermal resistance, specific optical properties, or unique coordination capabilities with metal ions. nih.govnih.gov

Development of Nanomagnetic Catalysts

The field of catalysis has seen a significant shift towards the use of magnetically recoverable catalysts for sustainable and efficient chemical transformations. Thiourea derivatives have emerged as valuable ligands in the design of such catalysts due to the strong coordinating ability of the sulfur and nitrogen atoms. nih.gov These atoms can effectively bind to metal centers, forming stable and active catalytic species.

A notable example is the development of a nanomagnetic supported thiourea-copper(I) complex. researchgate.net In this system, thiourea derivatives are anchored to a magnetic nanoparticle support, such as iron oxide, and then complexed with a catalytically active metal like copper. This approach allows for the easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse and reducing product contamination.

This compound, with its thiourea core, possesses the necessary functional groups to act as a ligand in the formation of such nanomagnetic catalysts. The furoyl and adamantyl groups can be strategically modified to fine-tune the electronic and steric properties of the resulting catalyst, potentially influencing its activity, selectivity, and stability. While specific applications of this compound in nanomagnetic catalysis are yet to be extensively explored, the established success of other thiourea-based ligands provides a strong rationale for its potential in this cutting-edge area of research. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing N-(1-adamantyl)-N'-(2-furoyl)thiourea, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step process:

- Step 1 : Conversion of 2-furoyl chloride to 2-furoyl isothiocyanate using potassium thiocyanate in anhydrous acetonitrile under reflux .

- Step 2 : Reaction of the isothiocyanate intermediate with 1-adamantylamine under inert conditions. Optimization involves controlling stoichiometry (1:1 molar ratio), solvent choice (acetonitrile or THF), and temperature (40–60°C) to maximize yield . Purity is confirmed via recrystallization in ethanol or methanol.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. What structural features influence the stability and reactivity of this thiourea derivative?

- Hydrogen Bonding : Intramolecular N-H⋯O bonds between the thiourea NH and furoyl oxygen stabilize the cis conformation .

- Resonance Effects : Partial double-bond character in C-N bonds (C2-N1: ~1.36 Å) enhances rigidity .

- Steric Effects : The bulky adamantyl group restricts rotational freedom, favoring specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.